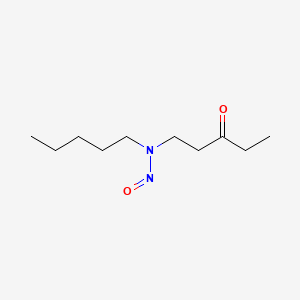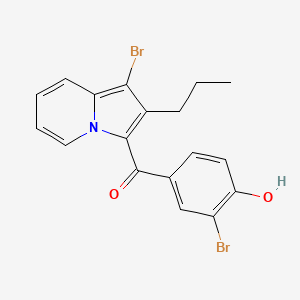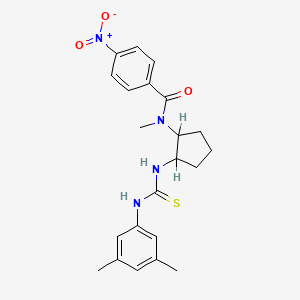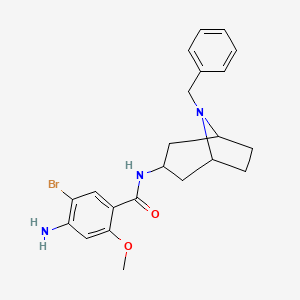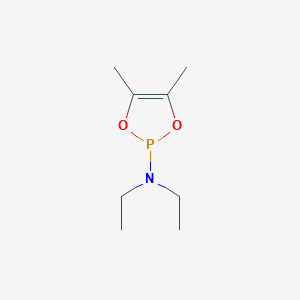
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine is an organic compound that features a unique dioxaphospholane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine typically involves the reaction of diethylamine with a suitable phosphorodichloridate precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phospholane derivatives.
Scientific Research Applications
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar amine functionality but different structural features.
N,N-Diethyl-N-methylamine: Another related compound with a different substitution pattern on the nitrogen atom.
Uniqueness
N,N-Diethyl-4,5-dimethyl-2H-1,3,2-dioxaphosphol-2-amine is unique due to its dioxaphospholane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other amine-containing compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
78749-63-0 |
|---|---|
Molecular Formula |
C8H16NO2P |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
N,N-diethyl-4,5-dimethyl-1,3,2-dioxaphosphol-2-amine |
InChI |
InChI=1S/C8H16NO2P/c1-5-9(6-2)12-10-7(3)8(4)11-12/h5-6H2,1-4H3 |
InChI Key |
LTBILUNWZGTDCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1OC(=C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



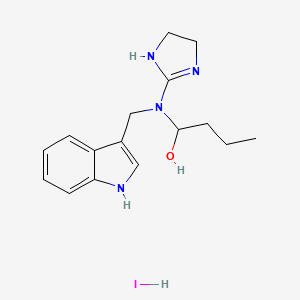
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)

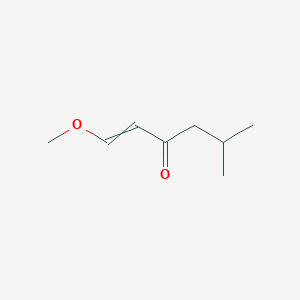
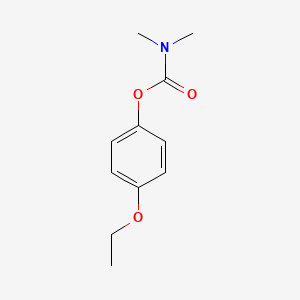
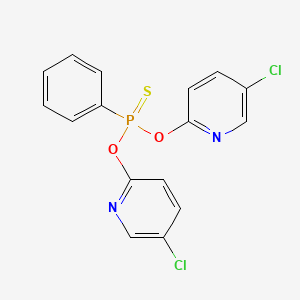
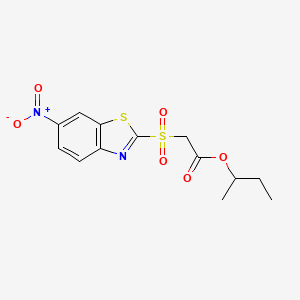
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
